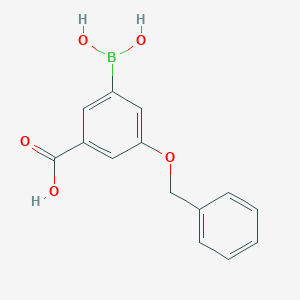

3-Benzyloxy-5-carboxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

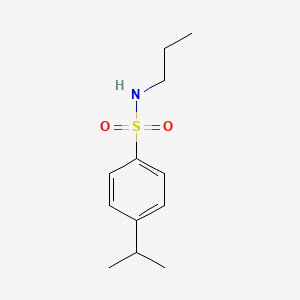

3-Benzyloxy-5-carboxyphenylboronic acid is a chemical compound with the CAS Number: 2377605-90-6 . It has a molecular weight of 272.07 . The IUPAC name for this compound is 3-(benzyloxy)-5-(dihydroxyboryl)benzoic acid . It is typically stored in a refrigerated environment .

Synthesis Analysis

The primary method for the synthesis of boronic acids, including 3-Benzyloxy-5-carboxyphenylboronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular formula of 3-Benzyloxy-5-carboxyphenylboronic acid is C14H13BO5 . The monoisotopic mass is 228.095779 Da .Chemical Reactions Analysis

3-Benzyloxy-5-carboxyphenylboronic acid can be used as a reactant for various chemical reactions. For instance, it can be used in the Suzuki-Miyaura coupling reaction to prepare biaryl derivatives . It can also undergo catalytic protodeboronation, a process that is not well developed for alkyl boronic esters .Physical And Chemical Properties Analysis

3-Benzyloxy-5-carboxyphenylboronic acid is an off-white crystalline powder . It is stable under normal conditions and should be stored in a dry, cool, and well-ventilated place .科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reactions

3-Benzyloxy-5-carboxyphenylboronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . This reaction is widely used for synthesizing various biaryl structures, which are core components in pharmaceuticals, agrochemicals, and organic materials.

Drug Delivery Systems

Modified carboxymethyl chitosan nanoparticles, using 3-Benzyloxy-5-carboxyphenylboronic acid as a targeting ligand, have shown promise in improving tumor targeting and inhibition . These nanoparticles can be used to encapsulate drugs, enhancing their accumulation and penetration in tumor tissues, which is crucial for effective chemotherapy.

Protodeboronation Studies

The compound has been studied for its potential in protodeboronation processes. Protodeboronation is a key step in organic synthesis that involves the removal of a boron group from boronic esters . This process is essential for the final steps of synthesizing complex organic molecules.

Synthesis of Biaryl Derivatives

3-Benzyloxy-5-carboxyphenylboronic acid: can act as a substrate in the preparation of biaryl derivatives through reactions with other aromatic compounds . Biaryl compounds are significant due to their presence in a variety of natural products and pharmaceuticals.

Analytical Characterization

This boronic acid derivative is also used in the analytical characterization of cyclization products of organic compounds. It plays a role in the identification and analysis of complex molecular structures in research settings .

Laboratory Chemical Applications

As a laboratory chemical, 3-Benzyloxy-5-carboxyphenylboronic acid is utilized in various research applications, including food, drug, pesticide, or biocidal product development . Its versatility makes it a staple in many research and development laboratories.

作用機序

Target of Action

The primary target of 3-Benzyloxy-5-carboxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its stability and preparation ease contribute to its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Benzyloxy-5-carboxyphenylboronic acid is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the compound is usually stored in a refrigerated, dry, cool, and well-ventilated place . It’s also known to be incompatible with strong oxidizing agents, strong acids, and strong bases .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and use personal protective equipment when handling this compound .

将来の方向性

The future directions of research involving 3-Benzyloxy-5-carboxyphenylboronic acid could include further development of the protodeboronation process . This process, which involves the removal of a boron group from a boronic ester, is currently not well developed for alkyl boronic esters . Improving this process could expand the range of reactions and products that can be achieved with boronic acids .

特性

IUPAC Name |

3-borono-5-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKQSVIPWAJTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-5-carboxyphenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium benzo[d]thiazole-2-sulfonate](/img/structure/B2741135.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2741143.png)

![N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2741144.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2741152.png)

![4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-piperazino-3(2H)-pyridazinone](/img/structure/B2741153.png)

![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2741154.png)

![Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2741155.png)